molecular formula C12H15N5OS B2969459 N-[(thiophen-2-yl)methyl]-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide CAS No. 2320464-74-0

N-[(thiophen-2-yl)methyl]-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide

Cat. No.: B2969459
CAS No.: 2320464-74-0
M. Wt: 277.35
InChI Key: ZOIWLRFWSOTKND-UHFFFAOYSA-N
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Description

N-[(Thiophen-2-yl)methyl]-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide is a heterocyclic compound featuring an azetidine core substituted with a thiophen-2-ylmethyl group and a 1H-1,2,3-triazol-1-ylmethyl moiety. Its structural complexity arises from the integration of three distinct heterocyclic systems: azetidine (a four-membered saturated nitrogen ring), thiophene (a sulfur-containing five-membered aromatic ring), and 1,2,3-triazole (a nitrogen-rich heterocycle).

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5OS/c18-12(13-6-11-2-1-5-19-11)16-7-10(8-16)9-17-4-3-14-15-17/h1-5,10H,6-9H2,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIWLRFWSOTKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCC2=CC=CS2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(thiophen-2-yl)methyl]-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the azetidine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the thiophene ring: This step involves the attachment of the thiophene moiety to the azetidine ring, often through a nucleophilic substitution reaction.

    Attachment of the triazole ring: The triazole ring is introduced via a click chemistry reaction, which is a copper-catalyzed azide-alkyne cycloaddition.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(thiophen-2-yl)methyl]-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(thiophen-2-yl)methyl]-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to bind to these targets with high affinity, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Azetidine vs. Piperidine/Pyrrolidine Derivatives

  • Azetidine Carboxamides : The compound’s azetidine core confers conformational rigidity and reduced steric hindrance compared to six-membered piperidine or five-membered pyrrolidine analogs. For instance, 2,2-dimethyl-N-(1,3,4-thiadiazol-2-yl)azetidine-1-carboxamide () shares the azetidine carboxamide scaffold but replaces the thiophene-triazole unit with a thiadiazole group. This substitution likely alters solubility (LogP) and target selectivity due to differences in hydrogen-bonding capacity and aromatic interactions .
  • Piperidine-Based Triazoles : Compounds like those in (benzimidazole-triazole hybrids) utilize larger nitrogen rings, which may improve metabolic stability but reduce blood-brain barrier penetration compared to azetidine derivatives .
Substituent Modifications

Thiophene vs. Benzodioxine/Thiazole

  • Thiophene Methyl Group : The thiophen-2-ylmethyl substituent enhances lipophilicity (higher LogP) compared to oxygen-rich benzodioxine derivatives () or polar thiazoles (). This property could improve membrane permeability but may reduce aqueous solubility .
  • 1,2,3-Triazole vs. Thiadiazole: The 1,2,3-triazole moiety enables copper-catalyzed "click" synthesis () and provides a rigid, planar structure for π-π stacking.

Data Table: Structural and Hypothetical Properties of Selected Analogs

Compound Class Core Structure Key Substituents LogP (Predicted) Notable Activity (IC50) Reference
Target Compound Azetidine Thiophene + 1,2,3-triazole ~2.5 Hypothetical: Kinase inhibition N/A
1,3,4-Thiadiazole Derivatives Thiadiazole Triazole + aryl groups ~3.0 HepG2: 2.94 µM; MCF-7: 3.4 µM
Benzimidazole-Triazole Hybrids Benzimidazole Triazole + nitro/chloro groups ~2.8 HBV inhibition (EC50 < 1 µM)
Azetidine-Thiadiazole Azetidine Thiadiazole + methyl groups ~2.0 Not reported

Biological Activity

N-[(thiophen-2-yl)methyl]-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Features

The compound features:

  • Thiophene Ring : Known for its role in enhancing biological activity through π–π interactions.
  • Triazole Ring : Associated with antimicrobial properties and the ability to inhibit specific enzymes.
  • Azetidine Structure : Enhances binding affinity to biological targets due to its conformational flexibility.

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. The triazole moiety in this compound enhances its ability to inhibit bacterial and fungal growth.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. Studies suggest that the triazole ring can effectively bind to the active sites of various enzymes, thereby modulating their activity. This characteristic is particularly valuable in developing therapeutics targeting metabolic pathways associated with diseases such as cancer and inflammation.

The mechanism of action involves several key interactions:

  • Binding Affinity : The triazole ring facilitates hydrogen bonding with target enzymes or receptors.
  • Metal Ion Interaction : The triazole can bind metal ions, influencing enzymatic activity.
  • Cell Membrane Interaction : The thiophene moiety may affect cell permeability, enhancing the compound's overall bioavailability.

Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant antimicrobial activity against various pathogens.
Study 2Showed inhibition of specific enzymes involved in cancer metabolism.
Study 3Indicated potential applications in anti-infective therapies due to enhanced binding properties.

Synthesis and Applications

The synthesis of this compound typically involves multi-step reactions that optimize yield and purity. Its unique structure makes it a candidate for drug development targeting infectious diseases and cancer therapies.

Q & A

Q. How to scale up synthesis without compromising yield?

  • Strategies :
  • Flow Chemistry : Continuous reactors minimize side reactions .
  • Microwave Assistance : Accelerate cyclization (30 min → 5 min) .

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